molecular formula C17H26ClNO4 B13429124 Cyclopentolate N-Oxide Hydrochloride CAS No. 2724726-92-3

Cyclopentolate N-Oxide Hydrochloride

Cat. No.: B13429124
CAS No.: 2724726-92-3
M. Wt: 343.8 g/mol
InChI Key: DPFRHQXQSFEXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentolate N-Oxide Hydrochloride (CAS 2724726-91-2) is a fully characterized chemical compound intended for use as an analytical reference standard for the active pharmaceutical ingredient (API) Cyclopentolate . This standard is essential for Quality Control (QC) applications, supporting analytical method development and validation (AMV) during the synthesis and formulation stages of pharmaceutical research and development . Cyclopentolate is a muscarinic antagonist that acts as an anticholinergic agent by competitively blocking acetylcholine from binding to muscarinic receptors in the eye . This mechanism induces pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia), which is utilized in ophthalmology for diagnostic examinations . Researchers use this compound to ensure the identity, potency, purity, and quality of Cyclopentolate-containing products, providing critical traceability and compliance with regulatory and pharmacopeial guidelines (such as USP and EP) . This product is offered as a research tool and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2724726-92-3

Molecular Formula

C17H26ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

2-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxy-N,N-dimethylethanamine oxide;hydrochloride

InChI

InChI=1S/C17H25NO4.ClH/c1-18(2,21)12-13-22-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H

InChI Key

DPFRHQXQSFEXHG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O)[O-].Cl

Origin of Product

United States

Preparation Methods

Route A: Grignard Reagent Method

  • Starting Material: Methyl phenylacetate
  • Step 1: Hydrolysis of methyl phenylacetate with inorganic base (molar ratio 1:1 to 1:5) at 20–70°C for 1–10 hours to yield phenylacetic acid.
  • Step 2: Phenylacetic acid reacts with cyclopentanone under Grignard reagent conditions (commercially available Grignard reagent in benzene or acetic acid solvent) at -15 to 50°C. Cyclopentanone is added dropwise at 10–50°C.
  • Step 3: The reaction mixture is quenched with 1–20% aqueous hydrochloric acid at -15 to 30°C.
  • Step 4: Extraction with organic solvents, evaporation, and recrystallization yield 2-(1-hydroxycyclopentyl)-phenylacetic acid with high purity.

This method is effective but involves handling moisture-sensitive Grignard reagents and requires stringent anhydrous conditions, making it complex for industrial scale-up.

Route B: Organic Base Catalyzed Reaction in Aprotic Solvent

  • Starting Materials: Phenylacetic acid and cyclopentanone
  • Catalyst: Organic bases such as potassium tert-butoxide or sodium ethoxide
  • Solvent: Aprotic solvents like acetonitrile or dioxane
  • Conditions:
    • Molar ratio of phenylacetic acid to organic base: 1:1 to 10
    • Cyclopentanone added dropwise at -60 to 20°C
    • Reaction time: 1–10 hours
  • Work-up: Quenching with saturated ammonium chloride, back-extraction with ethyl acetate, aqueous phase pH adjusted to 2–6 to isolate intermediate.

This method avoids the use of Grignard reagents, improving safety and operational simplicity but may result in impurities that require additional purification steps.

Synthesis of Cyclopentolate Hydrochloride

  • The intermediate 2-(1-hydroxycyclopentyl)-phenylacetic acid is reacted with N,N-dimethylaminoethanol derivatives under controlled conditions.
  • Hydrochloric acid in alcoholic solvents (e.g., hydrochloric acid in ethanol) is used to form the hydrochloride salt.
  • The volume ratio of hydrochloric acid alcohol solvent to non-polar organic solvent ranges from 1:1 to 10.
  • Reaction temperatures are maintained between 0 and 60°C, with reaction times from 1 to 10 hours.

Chemical Reactions Analysis

Cyclopentolate N-Oxide Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopentolate N-Oxide Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclopentolate vs. Atropine

  • Refractive Accuracy : Atropine (1%) provides deeper cycloplegia but requires 3–14 days for full effect, limiting practicality . Cyclopentolate (1%) achieves comparable refractive accuracy (≤1.00 D difference vs. atropine) within 30–40 minutes, making it suitable for routine exams .
  • Pediatric Use : Atropine’s prolonged duration increases photophobia and accommodation impairment risks, whereas Cyclopentolate’s shorter action minimizes these issues .

Cyclopentolate vs. Tropicamide

  • Cycloplegic Depth : Cyclopentolate induces greater cycloplegia (residual accommodation: ≤1.00 D) compared to tropicamide (residual: 1.50–2.00 D), as shown in a meta-analysis (n=1,128 patients) .
  • Combination Therapy : Adding 0.5% tropicamide to 0.5% Cyclopentolate enhances mydriasis (mean dilation: 3.5 mm vs. 0.6 mm for Cyclopentolate alone) in dark irides, reducing examination time .

Synergistic Combinations

  • With Proxymetacaine : Pretreatment with 0.5% proxymetacaine accelerates Cyclopentolate’s cycloplegic efficacy, enabling accurate autorefraction at 20 minutes (vs. standard 30 minutes) in children .
  • With Phenylephrine : Cyclomydril® (0.2% Cyclopentolate + 1% phenylephrine) achieves maximal mydriasis with minimal cycloplegia, ideal for retinal imaging .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and related substances in Cyclopentolate Hydrochloride?

  • Methodology : Thin-layer chromatography (TLC) is used to detect impurities. A sample solution (0.20 g in chloroform) is compared against a diluted standard solution (1:200). Spots are developed using a solvent system (2-propanol, n-butyl acetate, water, ammonia) and visualized under UV light after sulfuric acid treatment . Heavy metal limits (<20 ppm) are tested via Method 1 using lead standard solutions . Infrared (IR) spectroscopy confirms identity by matching absorption patterns to reference standards .

Q. How is Cyclopentolate Hydrochloride structurally characterized and validated in pharmacological studies?

  • Key Techniques :

  • Chemical identification : Reinecke salt test for ammonium ions (pale red precipitate) .
  • pH validation : A 1% solution must maintain pH 4.5–5.5 to ensure stability .
  • Solubility profiling : Highly soluble in water, ethanol, and chloroform; insoluble in ether .

Q. What are the primary pharmacological effects of Cyclopentolate Hydrochloride in ophthalmic research?

  • Mechanism : Acts as a muscarinic acetylcholine receptor antagonist (M1/M3 selectivity: Ki = 1.62–2.63 nM) .
  • Outcomes : Induces mydriasis (pupil dilation) and cycloplegia (paralysis of ciliary muscle) with minimal intraocular pressure (IOP) changes in animal models (e.g., dogs, rabbits) .

Advanced Research Questions

Q. How does Cyclopentolate Hydrochloride’s receptor affinity compare to other anticholinergics in vitro?

  • Experimental Design : Receptor binding assays using isolated human iris sphincter and ciliary muscles. Cyclopentolate inhibits carbachol-induced contractions with Kb values of 7.9–15.8 nM, demonstrating higher potency than atropine in some models .
  • Data Interpretation : M3 receptor selectivity explains its strong cycloplegic effects, while lower M2 affinity reduces systemic side effects .

Q. What contradictions exist in reported effects of Cyclopentolate Hydrochloride on intraocular pressure (IOP)?

  • Contradictory Findings :

  • No IOP change : Observed in dogs over 96 hours post-application .
  • Significant IOPcc reduction : Reported in humans (14.16 ± 2.77 mmHg vs. baseline 15.15 ± 2.69 mmHg) due to altered corneal biomechanics (hysteresis changes) .
    • Methodological Factors : Species-specific responses, measurement tools (rebound tonometry vs. ocular response analyzer), and sample size variations may explain discrepancies .

Q. How can researchers optimize cycloplegic efficacy in pediatric populations?

  • Clinical Trial Design :

  • Comparative studies : Cyclopentolate (1%) achieves refractive error results comparable to atropine (1%) in hyperopic children, with faster recovery (72 hours vs. days) and fewer systemic side effects (12.5% incidence) .
  • Adjunctive use : Proparacaine pre-treatment enhances cycloplegia onset (30–40 minutes) by reducing reflex tearing .

Q. What are the methodological considerations for evaluating long-term safety in preclinical models?

  • Gaps in Data : No carcinogenicity or fertility studies exist for Cyclopentolate Hydrochloride. Reproductive toxicity is inferred from structural analogs .
  • Recommended Protocols :

  • Chronic exposure models : Use in vivo ocular tolerance studies with histopathological assessments.
  • Systemic absorption mitigation : Apply lacrimal sac compression post-instillation to limit systemic exposure .

Methodological Guidance

Q. How should researchers design time-course studies to assess Cyclopentolate Hydrochloride’s duration of action?

  • Best Practices :

  • Timepoints : Evaluate pupillary dilation at 0.5, 1, 2, 4, 8, 12, 24, 36, 48, and 72 hours post-application (peak mydriasis at 12 hours in dogs) .
  • Controls : Use untreated contralateral eyes to isolate drug-specific effects .

Q. What statistical approaches are suitable for analyzing Cyclopentolate-induced parameter changes?

  • Data Analysis :

  • Generalized estimating equations (GEE) : Accounts for repeated measures in longitudinal studies (e.g., IOP, pupil size) .
  • Paired t-tests : Compare pre- vs. post-cycloplegia biomechanical properties (e.g., corneal hysteresis) .

Tables for Key Data

Parameter Cyclopentolate HCl (1%) Atropine (1%) Source
Cycloplegia Onset 30–40 minutes60–120 minutes
Mydriasis Duration 72 hours7–12 days
Systemic Side Effects 12.5% incidence25–30% incidence
Receptor Affinity (Ki) M1: 1.62 nMM2: 27.5 nMM3: 2.63 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.